1-(7-Amino-2-methyl-1-benzofuran-3-yl)ethanone
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Benzofuran derivatives, such as 1-(7-Amino-2-methyl-1-benzofuran-3-yl)ethanone, have been synthesized for various purposes. For example, a study by Kwiecień and Szychowska (2006) reported the synthesis of novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with halogen or nitro groups in the benzofuran ring (Kwiecień & Szychowska, 2006).
Biological Activity
- Benzofuran derivatives have shown potential biological activity. Dobner et al. (2003) isolated a new benzofuran derivative with potential biological significance from the roots of Leontopodium alpinum (Dobner et al., 2003).
- A new benzofuran derivative isolated from Petasites hybridus roots demonstrated moderate inhibitory activity on human breast cancer MCF-7 cells, as reported by Khaleghi et al. (2011) (Khaleghi et al., 2011).
Green Synthesis and Catalysis
- Enantiopure (S)-1-(benzofuran-2-yl)ethanol was synthesized using a whole-cell biocatalyst, offering a green synthesis approach to producing optically active aromatic alcohols, which are valuable chiral building blocks in drug production, as demonstrated by Şahin (2019) (Şahin, 2019).
Novel Compound Synthesis and Evaluation
- Rostami-Charati et al. (2012) described an efficient and green synthetic procedure for the preparation of 9Hfuro[2,3-f]chromene-8,9-dicarboxylates, using a benzofuran derivative extracted from Petasites hybridus (Rostami-Charati et al., 2012).
Optoelectronic Applications
- A study by Coskun et al. (2019) investigated the optoelectronic properties of benzofuran substituted chalcone derivatives, highlighting their potential use in electronic and optoelectronic devices (Coskun et al., 2019).
Properties
IUPAC Name |
1-(7-amino-2-methyl-1-benzofuran-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6(13)10-7(2)14-11-8(10)4-3-5-9(11)12/h3-5H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLZTPCIFSJUOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=CC=C2)N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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